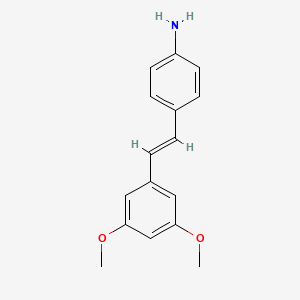

(E)-4-(3,5-Dimethoxystyryl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,17H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVZJSLFOMGJOS-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Modifications and Derivatization Strategies

Synthesis of Schiff Base Derivatives Utilizing the Aniline (B41778) Moiety

The primary amino group in (E)-4-(3,5-dimethoxystyryl)aniline is a prime target for derivatization, most notably through the formation of Schiff bases (or imines). This classic condensation reaction involves the treatment of the aniline with a wide array of aldehydes or ketones, typically under reflux in a suitable solvent like methanol (B129727) or ethanol, to yield the corresponding N-substituted imine derivative. ijcm.iruobasrah.edu.iq The formation of the characteristic azomethine (C=N) bond is a robust and efficient method for generating molecular diversity. ajol.info

The general synthetic protocol involves dissolving the aniline and a selected carbonyl compound in an alcohol, often with the addition of an acid catalyst to facilitate the reaction. uobasrah.edu.iq The reaction mixture is heated for a period, and upon completion, the product often precipitates from the solution or is isolated after removal of the solvent. ijcm.iruobasrah.edu.iq

The versatility of this approach allows for the introduction of a vast range of chemical functionalities into the final molecule, depending on the structure of the chosen aldehyde or ketone. For instance, reacting this compound with various substituted benzaldehydes would produce a library of derivatives with different electronic and steric properties.

Table 1: General Conditions for Schiff Base Synthesis

| Parameter | Condition | Source |

| Reactants | Primary Amine (e.g., Aniline derivative), Aldehyde/Ketone | ijcm.iruobasrah.edu.iq |

| Solvent | Methanol or Ethanol | ijcm.iruobasrah.edu.iq |

| Catalyst | Glacial Acetic Acid (optional) | uobasrah.edu.iq |

| Temperature | 50°C to Reflux | ijcm.iruobasrah.edu.iq |

| Key Bond Formed | Imine (Azomethine, C=N) | ijcm.irajol.info |

While specific studies detailing the synthesis of Schiff bases directly from this compound are not extensively documented in the provided results, the methodology is well-established for a wide range of anilines and aldehydes. ijcm.irajol.infojmchemsci.com The products are typically characterized using spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration, and NMR spectroscopy. ijcm.irajol.info

Construction of Stilbene (B7821643) Dimers and Hybrid Molecular Architectures

The stilbene scaffold of this compound serves as a building block for the synthesis of more complex molecules, such as stilbene dimers and other hybrid structures. These larger molecules can exhibit unique conformations and biological activities. Two distinct approaches for dimerization include oxidative coupling and chemoenzymatic synthesis.

One powerful method involves the single-electron transfer oxidation of stilbene derivatives. For example, the oxidation of a 3,5-dimethoxy substituted acetamido stilbene, a compound structurally related to this compound, with iron(III) chloride (FeCl₃) in dichloromethane (B109758) (CH₂Cl₂) leads to a complex transformation. nih.gov This reaction can yield intricate products incorporating stilbene, indole (B1671886), and chlorodimethoxyphenyl moieties, demonstrating a mechanistically complex but powerful way to build hybrid architectures. nih.gov

A different strategy employs biocatalysis. The enzymatic secretome of the fungus Botrytis cinerea has been used to catalyze the dimerization of stilbenoids like resveratrol (B1683913) and pterostilbene. nih.gov This chemoenzymatic method can generate a diverse library of complex and unusual stilbene dimers, including novel scaffolds that are not readily accessible through traditional chemical synthesis. nih.gov

Furthermore, multi-step total synthesis routes have been developed for naturally occurring stilbene dimers like (±)-ε-viniferin. researchgate.netresearchgate.netsemanticscholar.org These synthetic pathways involve key chemical transformations such as:

Intramolecular Cyclization: Forming benzofuran (B130515) rings, which are common cores in stilbene dimers. researchgate.net

Palladium-Catalyzed Coupling: Reactions like the Heck coupling are used to form the stilbene double bond. nih.gov

Ether Cleavage/Demethylation: Using reagents like boron tribromide (BBr₃) to remove methyl protecting groups, a crucial step in the synthesis of many natural stilbenoids. researchgate.netsemanticscholar.org

These methods highlight the diverse synthetic tools available for transforming this compound into larger, more complex molecular structures.

Table 2: Key Strategies for Stilbene Dimer Synthesis

| Strategy | Reagents/Catalyst | Key Transformation | Source |

| Oxidative Coupling | Iron(III) Chloride (FeCl₃) | Single electron transfer oxidation leading to complex cyclized products. | nih.gov |

| Chemoenzymatic Synthesis | Botrytis cinerea secretome | Enzymatic dimerization of stilbene units. | nih.gov |

| Total Synthesis | Pd(OAc)₂, BBr₃, K₂CO₃, etc. | Multi-step route involving cyclizations, coupling reactions, and deprotection. | researchgate.netsemanticscholar.org |

Impact of Substituent Alterations on Synthesis and Product Outcomes

The nature and position of substituents on the stilbene and aniline rings have a profound impact on the course of chemical reactions and the structure of the resulting products. This is particularly evident in the synthesis of derivatives from this compound and related compounds.

A striking example is seen in the oxidative coupling of dimethoxy-substituted stilbenes. When a 3,5-dimethoxy substituted acetamido stilbene is treated with FeCl₃, it yields a complex product featuring an indole and a 14-membered pseudomacrocycle. nih.gov However, changing the substitution pattern to 3,4-dimethoxy results in completely different products under the same reaction conditions. nih.gov This demonstrates that the specific placement of the methoxy (B1213986) groups critically directs the reaction pathway.

The electronic properties of substituents also play a pivotal role. In the synthesis of meta-substituted anilines from 1,3-diketones, the electron-withdrawing strength of a heterocyclic substituent is a key determinant of the reaction's success. beilstein-journals.org Similarly, in the formation of Schiff bases, the electronic nature of substituents on the aniline ring can influence the reactivity of the amino group and the properties of the resulting imine. ajol.info

The impact of substituents extends to the final properties of the synthesized molecules. In a series of novel Schiff bases derived from a triazole scaffold, chloride-substituted derivatives showed promising antifungal activity, whereas derivatives with amino, furan, or methoxy groups were inactive. researchgate.net This highlights how subtle changes in substitution can lead to significant differences in biological outcomes.

Synthetic strategies themselves are often adapted based on the substituents present. For instance, the demethylation of complex stilbene dimers can be challenging, requiring specific reagents like BBr₃ or a combination of BCl₃ and tetra-n-butylammonium iodide (TBAI) to efficiently cleave the ether bonds without degrading other sensitive parts of the molecule. semanticscholar.org

Table 3: Examples of Substituent Effects on Chemical Synthesis

| Starting Material/Reaction | Substituent Change | Observed Impact | Source |

| FeCl₃ Oxidation of Acetamido Stilbene | 3,5-dimethoxy vs. 3,4-dimethoxy | Completely different product structures are formed. | nih.gov |

| Synthesis of meta-hetarylanilines | Varying electron-withdrawing power of heterocycle | Pivotal role in reaction success and yield. | beilstein-journals.org |

| Synthesis of Triazole Schiff Bases | Introduction of a chloro-substituent vs. other groups | Conferred antifungal activity. | researchgate.net |

| Demethylation of Stilbene Dimers | Presence of multiple methoxy groups | Requires specific and strong demethylating agents like BBr₃ or BCl₃/TBAI. | semanticscholar.org |

Advanced Spectroscopic Investigations for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (E)-4-(3,5-Dimethoxystyryl)aniline, both ¹H and ¹³C NMR spectroscopy have been employed to confirm its structure and provide insights into its electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a typical analysis using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. rsc.org The spectrum of a closely related derivative shows characteristic signals for aromatic, vinylic, and methoxy (B1213986) protons. For instance, aromatic protons typically appear in the range of δ 7.07-7.17 ppm. rsc.org Vinylic protons, which are part of the styryl double bond, are observed as multiplets, while the methoxy group protons present as sharp singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. In a 100 MHz experiment, the spectrum of a similar structure displayed signals corresponding to the aromatic and vinylic carbons, as well as the methoxy carbons. rsc.org The chemical shifts in the ¹³C NMR spectrum are sensitive to the electron density around each carbon atom, offering valuable data on the electronic effects of the substituents. mdpi.com The aromatic carbons of the aniline (B41778) and dimethoxystyrene rings show distinct resonances, with the carbons attached to the electron-donating methoxy and amino groups appearing at characteristic chemical shifts. mdpi.comkpi.ua

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 7.07-7.17 | m | Aromatic protons |

| ¹H | 6.46-6.52 | m | Aromatic/Vinylic protons |

| ¹H | 5.22-5.28 | m | Vinylic proton |

| ¹H | 3.59 | d | Methylene protons |

| ¹H | 1.66 | s | Methyl protons |

| ¹H | 1.62 | s | Methyl protons |

| ¹³C | 146.2, 140.4, 135.3 | Aromatic/Vinylic carbons | |

| ¹³C | 126.1, 121.9, 112.7 | Aromatic/Vinylic carbons | |

| ¹³C | 42.4, 34.0, 31.4 | Aliphatic carbons | |

| ¹³C | 25.9, 18.3 | Aliphatic carbons |

Data is for a representative N-prenylated derivative and serves as an illustrative example. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of specific functional groups. The IR spectrum of a compound similar to this compound, recorded using an Attenuated Total Reflectance (ATR) method, displays several characteristic absorption bands (in cm⁻¹). rsc.org

Key vibrational frequencies include those associated with N-H stretching of the primary amine, C-H stretching of the aromatic and vinylic groups, C=C stretching of the aromatic rings and the alkene, and C-O stretching of the methoxy groups. For example, a closely related aniline derivative exhibits bands at 3433 cm⁻¹ (N-H stretch), 3029 cm⁻¹ (aromatic C-H stretch), 2920 cm⁻¹ (aliphatic C-H stretch), 1604 cm⁻¹ (aromatic C=C stretch), and 1223 cm⁻¹ (C-O stretch). rsc.org The presence of a band around 960 cm⁻¹ is often indicative of the trans configuration of the styryl double bond.

Table 2: Key IR Absorption Bands for a Derivative of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3433 | N-H Stretch | Primary Amine |

| 3029 | C-H Stretch | Aromatic |

| 2920 | C-H Stretch | Aliphatic |

| 1604 | C=C Stretch | Aromatic Ring |

| 1437 | C-H Bend | Methylene/Methyl |

| 1223 | C-O Stretch | Aryl Ether |

| 957 | C-H Bend | trans-Alkene |

Data is for a representative N-prenylated derivative and serves as an illustrative example. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound.

For a related derivative, the calculated exact mass for the molecular ion [M]⁺ was determined to be 217.1822, with the experimentally found value being 217.1825, which is in close agreement. rsc.org This level of precision allows for the unambiguous confirmation of the molecular formula C₁₅H₂₃N for that specific derivative. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments that are characteristic of the molecule's substructures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The extended π-conjugated system of this compound, which encompasses the two aromatic rings and the linking double bond, is expected to give rise to characteristic absorption bands.

In similar conjugated systems, two main absorption peaks are typically observed. researchgate.net One peak, usually found at lower wavelengths, is attributed to the π→π* transition of the benzene (B151609) rings. researchgate.net A second, longer-wavelength absorption is associated with the excitonic transition of the entire conjugated system, from the benzenoid to the quinoid form. researchgate.net For aniline tetramers, these absorptions have been reported at approximately 322 nm and 576 nm. researchgate.net The exact positions of these absorption maxima for this compound would be influenced by the specific substitution pattern and the solvent used for the measurement.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) has become a standard and reliable method for predicting the ground-state geometries and electronic structures of organic molecules. researchgate.netinpressco.com For (E)-4-(3,5-Dimethoxystyryl)aniline, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms. researchgate.netreddit.com This process of geometry optimization seeks the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure, also obtainable from DFT, describes the distribution of electrons within the molecule. This includes the generation of molecular orbitals and the calculation of atomic charges, which can indicate the electron-donating or -withdrawing nature of the substituents. nih.gov The aniline (B41778) group typically acts as an electron donor, while the methoxy (B1213986) groups also contribute electron density to the aromatic system.

| Parameter | Description |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. researchgate.netinpressco.com |

| Basis Set | 6-31G(d,p) is a Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules. researchgate.netreddit.com |

| Geometry Optimization | An iterative process to find the minimum energy structure of the molecule. |

| Electronic Structure | The arrangement of electrons in the molecule, including molecular orbitals and charge distribution. |

Quantum Chemical Calculations of Electronic Properties: HOMO-LUMO Energy Levels and Band Gap Determination

Quantum chemical calculations are instrumental in determining the electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govu-tokyo.ac.jp The HOMO represents the outermost orbital containing electrons and is associated with the ability to donate electrons, while the LUMO is the innermost empty orbital and relates to the ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter that influences the molecule's electronic behavior, including its reactivity and optical properties. scispace.comresearchgate.net A smaller band gap generally indicates that the molecule can be more easily excited, which is relevant for applications in electronics and photonics. nih.gov For this compound, the electron-donating aniline and dimethoxy groups are expected to raise the HOMO energy level, while the extended π-conjugation of the stilbene (B7821643) backbone affects both HOMO and LUMO levels, ultimately influencing the band gap.

Calculations are typically performed using DFT, often with the same B3LYP/6-31G(d,p) level of theory, to obtain the energies of these frontier molecular orbitals. researchgate.netinpressco.com

| Property | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Relates to the ionization potential and electron-donating ability. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Relates to the electron affinity and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (Band Gap) | The energy difference between the HOMO and LUMO. | Determines the electronic excitability, chemical reactivity, and optical properties of the molecule. nih.govscispace.comresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is an extension of DFT that allows for the calculation of excited-state properties, such as the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net These calculations are essential for simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net

TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which corresponds to the energy required to promote an electron from the ground state to the first singlet excited state (S0 → S1). scispace.com This transition is often dominated by the promotion of an electron from the HOMO to the LUMO. The calculated absorption spectra can be compared with experimental data to validate the computational methodology. researchgate.net Furthermore, TD-DFT can provide insights into the nature of the excited states, identifying them as π→π* or n→π* transitions, and describing the changes in electron density upon excitation.

| Technique | Application | Information Obtained |

| TD-DFT (Time-Dependent Density Functional Theory) | Calculation of electronic excited states. researchgate.net | Excitation energies, oscillator strengths, simulated UV-Vis spectra, nature of electronic transitions (e.g., π→π, n→π). scispace.comresearchgate.netresearchgate.net |

Theoretical Insights into Conformational Flexibility and Isomerization Mechanisms

The stilbene backbone of this compound allows for conformational flexibility, primarily through rotation around the single bonds and the potential for isomerization around the central double bond. Theoretical methods can be used to explore the potential energy surface associated with these conformational changes. rsc.org

One of the most significant aspects of stilbene derivatives is their ability to undergo E/Z (or trans/cis) isomerization upon photo-irradiation. researchgate.net Computational studies can elucidate the mechanism of this isomerization by mapping the potential energy pathway from the E-isomer to the Z-isomer in both the ground and excited states. aip.orgaip.org This often involves locating transition states and conical intersections, which are points where the potential energy surfaces of different electronic states cross. acs.org

For this compound, theoretical calculations can reveal the energy barriers for rotation around the C-C single bonds connecting the phenyl rings to the ethylene (B1197577) bridge, as well as the energetic cost of twisting the central C=C double bond. These studies provide a detailed understanding of the molecule's dynamic behavior and the factors that govern its structural transformations. rsc.org

| Phenomenon | Computational Approach | Key Findings |

| Conformational Flexibility | Potential energy surface scans for bond rotations. | Identification of stable conformers and rotational energy barriers. |

| E/Z Isomerization | Mapping of reaction pathways in ground and excited states. | Determination of transition state structures and energies, elucidation of isomerization mechanisms (e.g., via a twisted intermediate). rsc.orgresearchgate.netaip.orgaip.orgacs.org |

Photophysical Properties and Optoelectronic Material Applications

Electronic Absorption and Emission Characteristics of (E)-4-(3,5-Dimethoxystyryl)aniline and its Derivatives

The photophysical behavior of this compound is rooted in its molecular structure, which features a donor-π-acceptor (D-π-A) framework. The electron-donating aniline (B41778) group and the electron-rich 3,5-dimethoxyphenyl moiety are connected through a π-conjugated stilbene (B7821643) bridge. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key determinant of its absorption and emission properties.

Derivatives of stilbene are known to exhibit intense absorption bands in the ultraviolet-visible region, corresponding to π-π* electronic transitions. For instance, related stilbene derivatives show strong fluorescence in solutions like dichloromethane (B109758). rsc.org The specific wavelengths of maximum absorption (λ_max) and emission are influenced by the electronic nature of the substituents on the aromatic rings. The presence of two methoxy (B1213986) groups on one phenyl ring and an amino group on the other enhances the push-pull character of the molecule, which can lead to a red-shift in the absorption and emission spectra compared to unsubstituted stilbene.

Solvatochromic Behavior and Environmental Sensitivity of Photophysical Response

The photophysical response of this compound is expected to be highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon transitioning from the ground state to the excited state. In D-π-A systems, the excited state is generally more polar than the ground state due to the ICT process.

Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum. The magnitude of this shift can be correlated with the solvent polarity. Theoretical studies on similar aniline derivatives have utilized models like the polarizable continuum model to investigate the effect of different solvent systems on their electronic properties. bohrium.commq.edu.au This solvatochromic behavior is not only of fundamental interest but also suggests potential applications in chemical sensing and as probes for microenvironments.

Nonlinear Optical (NLO) Properties of this compound-based Chromophores

Organic chromophores with D-π-A structures are prime candidates for materials with significant nonlinear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics.

Theoretical Prediction of NLO Parameters (e.g., Polarizability, Hyperpolarizability)

The NLO response of molecules like this compound can be predicted and analyzed using quantum chemical calculations. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate key NLO parameters, including the linear polarizability (α) and the first-order hyperpolarizability (β). bohrium.commq.edu.auresearchgate.net These calculations provide insights into the microscopic origins of the NLO response. For related aniline derivatives, theoretical studies have shown that the magnitude of the hyperpolarizability is strongly influenced by the choice of electron donor and acceptor groups, as well as the length of the conjugated bridge. bohrium.commq.edu.au

Table 1: Representative Theoretical NLO Data for Substituted Stilbene Derivatives

| Compound | Method | Dipole Moment (μ) (Debye) | Average Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 4-amino-4'-nitrostilbene | DFT | 8.5 | 245 | 15,000 |

| 4-dimethylamino-4'-nitrostilbene | DFT | 9.2 | 260 | 25,000 |

Note: This table presents representative data for well-known NLO chromophores to illustrate the order of magnitude of these properties. Specific values for this compound would require dedicated theoretical studies.

Correlation Between Molecular Structure and NLO Response

A strong correlation exists between the molecular structure of D-π-A chromophores and their NLO response. The delocalization of π-electrons across the molecule is a key factor. nih.gov For stilbene-based systems, the following structural features are crucial:

Strength of Donor and Acceptor Groups: Increasing the electron-donating ability of the donor group (e.g., from -NH2 to -N(CH3)2) and the electron-withdrawing strength of the acceptor group generally enhances the hyperpolarizability. bohrium.commq.edu.au

π-Conjugated Bridge: The length and nature of the conjugated bridge influence the efficiency of charge transfer.

Molecular Geometry: The planarity of the molecule affects the extent of π-electron delocalization. Deviations from planarity can reduce the NLO response. rsc.org

Studies on various stilbene derivatives have shown that strategic placement of substituents can significantly enhance the NLO properties. rsc.orgresearchgate.net For example, 3-methyl-4-methoxy-4′-nitrostilbene is a highly efficient second-order NLO material. rsc.org

Application as Hole Transporting Materials (HTMs) in Photovoltaic Devices

In recent years, there has been a growing interest in developing efficient and stable hole transporting materials (HTMs) for use in perovskite solar cells (PSCs). Aniline-based compounds have emerged as a promising class of materials for this application. rsc.org

Evaluation of HTM Performance Metrics in Perovskite Solar Cells

The performance of an HTM in a PSC is evaluated based on several key metrics: power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). While specific data for this compound as an HTM in PSCs is not yet available in the literature, the general requirements for an effective HTM can be discussed. An ideal HTM should possess:

High hole mobility to facilitate efficient charge extraction.

A suitable highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole injection.

Good film-forming properties and thermal stability.

Research on other aniline-based HTMs has demonstrated their potential to achieve high PCEs in PSCs, often comparable to the widely used PEDOT:PSS, but with improved device stability. rsc.org The development of novel, cost-effective, and stable HTMs is a critical area of research for the commercialization of perovskite solar cell technology. wipo.int

Table 2: Performance of a Representative Aniline-Based HTM in a Perovskite Solar Cell

| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PBD:PFBSA | 1.08 | 21.5 | 65.4 | 15.24 |

| PEDOT:PSS | 1.09 | 21.8 | 65.5 | 15.56 |

Source: Data for a protonic acid-doped oligo(aniline)-based HTL (PBD:PFBSA) compared to the standard PEDOT:PSS. rsc.org This table illustrates the performance metrics of a related aniline-based system.

Influence of Molecular Architecture on Film-Forming Capacity and Charge Carrier Mobility

Information regarding the film-forming capacity and charge carrier mobility of this compound is not present in the reviewed scientific literature. The ability of an organic semiconductor to form uniform, well-ordered thin films is critical for efficient charge transport in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The molecular structure, including the placement of substituent groups like the dimethoxy and aniline moieties on the stilbene backbone, plays a direct role in determining the intermolecular interactions and, consequently, the solid-state packing and thin-film morphology.

Similarly, the charge carrier mobility, a measure of how quickly charge can move through a material, is intrinsically linked to the molecular architecture. Factors such as the degree of π-orbital overlap between adjacent molecules, which is governed by the molecular packing, are determinative of the mobility values. While theoretical studies on related stilbene derivatives suggest that methoxy substitutions can influence hole mobility, specific experimental data for this compound remains to be reported.

Without dedicated research into the solid-state properties of this compound, a quantitative assessment of its film-forming capabilities and charge carrier mobility is not possible.

Table 1: Film-Forming Properties of this compound

| Property | Measurement Method | Result |

| Thin-Film Morphology | Atomic Force Microscopy (AFM) | Data Not Available |

| Crystallinity | X-ray Diffraction (XRD) | Data Not Available |

| Surface Roughness | Atomic Force Microscopy (AFM) | Data Not Available |

Table 2: Charge Carrier Mobility of this compound

| Device Architecture | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio |

| Thin-Film Transistor | Data Not Available | Data Not Available | Data Not Available |

Mechanistic Insights into Biological Activities

Molecular Mechanisms of Anti-Proliferative Effects in Specific Cancer Cell Lines

The anti-proliferative properties of stilbene-based compounds are well-documented, and research into (E)-4-(3,5-Dimethoxystyryl)aniline and its analogues suggests a multi-faceted approach to inhibiting cancer cell growth. While direct evidence on the effects of this compound on specific cell cycle regulatory proteins is limited, studies on closely related compounds provide valuable insights.

Currently, there is a lack of specific research elucidating the direct effects of this compound on key cell cycle regulatory proteins such as Proliferating Cell Nuclear Antigen (PCNA) and the cyclin-dependent kinase inhibitor p27. The cell cycle is a critical process for cell proliferation, and its dysregulation is a hallmark of cancer. Chemotherapeutic agents often exert their effects by arresting the cell cycle, which can be achieved by modulating the expression or activity of proteins like PCNA and p27.

While direct evidence is wanting, a structurally similar compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has been shown to inhibit the growth of colon cancer cells. This inhibition is mediated through the suppression of STAT3 and NF-κB pathways, which are crucial for cell survival and proliferation nih.govnih.gov. It is plausible that this compound may operate through similar or related pathways, which could indirectly influence the expression of cell cycle regulators. However, further investigation is required to establish a direct link and to understand the precise molecular interactions.

Enzymatic Inhibition Studies and Active Site Interactions

The ability of this compound to interact with and inhibit specific enzymes is a key area of research for its therapeutic potential, particularly in neurodegenerative diseases and cancer.

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurodegenerative disorders. They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning. While there are no specific studies reporting the IC50 values of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), research on resveratrol (B1683913) and its analogues suggests that stilbene (B7821643) derivatives possess cholinesterase inhibitory activity.

For instance, certain heteroaromatic resveratrol analogues have been found to be more sensitive towards BChE than AChE. nih.govmdpi.com Specifically, some methylated thiophene (B33073) derivatives of resveratrol have shown promising BChE inhibition with IC50 values in the micromolar range. nih.govmdpi.com These findings suggest that the stilbene scaffold, a core component of this compound, is a viable starting point for the design of cholinesterase inhibitors. The dimethoxy and aniline (B41778) substitutions on the core structure of this compound would likely influence its binding affinity for the active sites of these enzymes.

Table 1: Cholinesterase Inhibition by selected Resveratrol Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Methylated thiophene derivative with chlorine | BChE | 22.9 |

| Methylated thiophene derivative | BChE | 24.8 |

This table presents data for resveratrol analogues to illustrate the potential of the stilbene class of compounds as cholinesterase inhibitors. Data for this compound is not currently available.

This compound has been identified as a potent inhibitor of both aromatase and quinone reductase 2 (QR2). aacrjournals.org Aromatase is a key enzyme in the biosynthesis of estrogens and is a therapeutic target in hormone-dependent breast cancer. nih.govresearchgate.net QR2 is an enzyme implicated in cancer chemoprevention. nih.govresearchgate.net

A systematic study of substituted stilbenes revealed that this compound is one of the most potent aromatase inhibitors in the series, with an IC50 value of 0.31 µM. aacrjournals.org This is comparable to the known aromatase inhibitor aminoglutethimide. The study highlighted that an amine group at the para position of one of the aromatic rings contributes significantly to the inhibitory activity. aacrjournals.orgnih.gov

Furthermore, crystallographic analysis has shown that this compound binds to QR2 in a similar orientation to resveratrol but exhibits greater inhibitory potency. aacrjournals.org This dual inhibitory action on both aromatase and QR2 suggests that this compound could be a valuable candidate for further development as a cancer chemopreventive agent. aacrjournals.orgnih.gov

Table 2: Aromatase and Quinone Reductase 2 Inhibition

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Aromatase | 0.31 |

| Resveratrol | Aromatase | 80 |

| Aminoglutethimide | Aromatase | 0.27 |

| Compound 32 (a resveratrol analogue) | QR2 | 1.7 |

Anti-oxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation

Stilbenes, including the parent compound resveratrol, are well-known for their antioxidant properties. core.ac.ukresearchgate.netnih.gov They can protect cells from damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The antioxidant activity of these compounds is generally attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense mechanisms. nih.gov

The chemical structure of this compound, with its phenolic-like aniline group and methoxy (B1213986) substituents, suggests that it likely possesses antioxidant capabilities. The dimethoxy groups can donate electrons, and the aniline moiety can participate in hydrogen atom transfer, both of which are mechanisms for neutralizing free radicals. While direct studies on the ROS modulation by this compound are not available, the broader family of resveratrol analogues has been shown to reduce ROS production and protect against oxidative stress. sciforum.netfrontiersin.org

Inhibition of Protein Aggregation (e.g., Beta-Amyloid Aggregation)

The aggregation of proteins, such as beta-amyloid (Aβ) in Alzheimer's disease, is a key pathological feature of many neurodegenerative diseases. mdpi.comnih.gov Small molecules that can inhibit or disrupt this aggregation process are of great therapeutic interest. Stilbene derivatives have been investigated for their potential to interfere with Aβ aggregation. sc.edu

Studies on various stilbenes have shown that they can modulate the aggregation of Aβ peptides. sc.edunih.govpreprints.org For example, piceatannol, a hydroxylated stilbene, has been shown to be a potent inhibitor of Aβ aggregation. nih.gov The mechanism of inhibition is thought to involve the interaction of the stilbene molecule with the Aβ peptide, which alters its conformation and prevents it from forming neurotoxic oligomers and fibrils. sc.edu

Given that this compound shares the core stilbene structure, it is plausible that it could also inhibit Aβ aggregation. The specific substituents on the aromatic rings would influence the nature and strength of its interaction with the Aβ peptide. However, direct experimental evidence for the effect of this compound on beta-amyloid aggregation is currently lacking and warrants further investigation.

Selective Algicidal Activity and Mechanism against Cyanobacterial Species

Currently, there is no publicly available scientific literature detailing the selective algicidal activity and specific mechanisms of this compound against cyanobacterial species.

Mechanistic Assessment of Genotoxic and Mutagenic Potentials in Cellular Models

The genotoxic potential of this compound, a stilbene derivative, has been investigated in cellular models to determine its capacity to induce genetic damage. nih.gov Genotoxicity is the property of chemical agents that damages the genetic information within a cell causing mutations, and it is a critical aspect of toxicological assessment. wikipedia.org

In a study evaluating a series of stilbene derivatives, the genotoxicity of this compound was assessed using the cytokinesis-block micronucleus assay in Chinese Hamster Ovary (CHO-K1) and human liver cancer (HepG2) cell lines. nih.gov The micronucleus test is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemical compounds. nih.govus.es

The investigation revealed that this compound induced a significant increase in the frequency of micronuclei in both CHO-K1 and HepG2 cells. nih.gov Specifically, at a concentration of 10 μM, the compound led to the formation of 3.1 micronuclei per 100 cells in CHO-K1 and 3.6 per 100 cells in HepG2. nih.gov This indicates a potential for this compound to cause chromosomal damage in these cell types under the tested conditions. nih.gov

The genotoxic effects of this compound were observed to be less pronounced than those of another stilbene derivative, cis-TMS, which was found to be the most cytotoxic and genotoxic compound in the same study. nih.gov The study also highlighted that the presence of a metabolic activation system (S9 mix) can influence the mutagenic potential of some stilbene extracts, though specific results for this compound with S9 were not detailed in the provided context. nih.gov

It is important to note that genotoxicity can be a general property of aniline derivatives, and the predictive value of in vitro test systems like the Salmonella/microsome assay can be limited in detecting the genotoxicity of aromatic amines. nih.gov Further in vivo studies are necessary to fully elucidate the genotoxic risk of this compound. nih.gov

Modulation of Neurogenesis Pathways: Cellular and Molecular Basis

At present, there are no available scientific studies or data concerning the modulation of neurogenesis pathways by this compound at either the cellular or molecular level.

Structure Activity Relationship Sar Studies for Functional Optimization

Correlation of Structural Motifs with Biological Activities

The stilbene (B7821643) backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge, is a common feature in a variety of biologically active compounds. nih.gov The specific biological effects of stilbene derivatives are largely determined by the nature and position of substituents on these rings. nih.govresearchgate.net In (E)-4-(3,5-Dimethoxystyryl)aniline, the key structural motifs are the two methoxy (B1213986) groups on one phenyl ring and the amino group on the other.

Research has demonstrated the anti-cancer potential of this compound. In a study involving 26 synthetic stilbenes, this compound, referred to as compound 3 , was evaluated for its efficacy against the HT-29 and Caco-2 colon cancer cell lines. nih.gov In vivo studies using HT-29 xenografts in mice showed that treatment with this compound significantly lowered tumor volume, producing a 40% decrease compared to the control group. nih.govnih.gov The anti-tumor activity of these stilbene analogs may be associated with their ability to modulate proteins involved in cell proliferation. nih.gov Specifically, their mechanism is thought to involve the lowered expression of proliferating cell nuclear antigen (PCNA) and the upregulation of the cyclin-dependent kinase inhibitor, p27. nih.govresearchwithrutgers.com

The general structure-activity relationship for stilbenes indicates that the presence of hydroxyl or methoxy groups is critical for their activity. rsc.orgresearchgate.net Furthermore, derivatives of the core this compound structure have been explored for other therapeutic applications. For instance, the addition of a nitrovinyl group led to the discovery of potent inhibitors of the NLRP3 inflammasome, which are being investigated for the treatment of inflammatory diseases like colitis. nih.gov

Table 1: Summary of Investigated Biological Activities

| Compound/Derivative | Biological Activity | Key Findings | References |

|---|---|---|---|

| This compound | Anti-cancer (colon) | Significantly reduced tumor volume in vivo. nih.govnih.gov | nih.gov, nih.gov, researchwithrutgers.com |

| This compound | Cell Proliferation Regulation | Downregulates PCNA and upregulates p27. nih.gov | nih.gov, researchwithrutgers.com |

| 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives | Anti-inflammatory | Potent inhibition of the NLRP3 inflammasome. nih.gov | nih.gov |

Influence of Stereoisomerism and Bioavailability on In Vitro and In Vivo Biological Responses

Stilbenes can exist as two stereoisomers: the (E) or trans isomer and the (Z) or cis isomer. rsc.org This stereochemistry can have a profound impact on biological activity. nih.gov The trans isomers are generally more thermodynamically stable. mdpi.com

A comparative study of this compound (the trans isomer, compound 3 ) and its corresponding cis isomer, (Z)-4-(3,5-Dimethoxystyryl)aniline (compound 4 ), provided significant insights into the roles of stereoisomerism and bioavailability. nih.gov In vitro, the cis isomer (4 ) showed strong inhibitory activity against colon cancer cell lines. nih.govresearchwithrutgers.com In the in vivo mouse model, both the cis and trans amino analogs demonstrated a similar and significant effect on tumor growth, each causing about a 40% reduction in tumor volume. nih.govnih.gov

The similar in vivo efficacy was explained by a crucial finding from serum analysis: the cis isomer (4 ) was found to have isomerized to the more stable trans isomer (3 ) within the mice. nih.govnih.gov This in vivo conversion from cis to trans highlights that the initial stereochemistry of the administered compound may not be the sole determinant of its ultimate biological effect.

Bioavailability also plays a critical role in translating in vitro potency to in vivo efficacy. In the same study, other stilbene analogs that were potent in vitro, such as (Z)-methyl-4-(3,5-dimethoxystyryl)benzoate (6 ) and (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (10 ), failed to suppress tumor growth in vivo. nih.govnih.gov This lack of activity was attributed to their low bioavailability, as evidenced by their very low serum levels (18.8 and 15.5 ng/mL, respectively). nih.gov Conversely, a compound that was only weakly active in vitro, (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (9 ), demonstrated good activity in vivo because it was found at much higher levels in the serum (69.9 ng/mL). nih.govnih.gov

Table 2: Comparison of In Vitro vs. In Vivo Activity and Bioavailability

| Compound | Isomer | In Vitro Activity | In Vivo Tumor Growth Inhibition | Serum Level (ng/mL) | Key Observation | References |

|---|---|---|---|---|---|---|

| 3 | trans (E) | - | Significant | Similar to 4 | Effective in vivo. | nih.gov, nih.gov |

| 4 | cis (Z) | Strong | Significant | Similar to 3 | Isomerized to trans form in vivo. nih.govnih.gov | nih.gov, nih.gov, researchwithrutgers.com |

| 9 | trans (E) | Weak | Significant | 69.9 | Higher bioavailability led to in vivo effect. nih.gov | nih.gov, nih.gov |

| 10 | cis (Z) | Strong | None | 15.5 | Low bioavailability limited in vivo effect. nih.gov | nih.gov, nih.gov |

Elucidating Structure-Property Relationships in Photophysical and NLO Performance

The structure of this compound, featuring electron-donating groups (methoxy, amino) connected by a conjugated π-system (the styryl bridge), makes it a candidate for applications in photonics and nonlinear optics. Such molecules, often described with a Donor-π-Acceptor (D-π-A) architecture, are known to exhibit interesting photophysical and NLO properties.

The photophysical behavior, such as absorption and fluorescence, is dictated by the electronic structure. researchgate.net The methoxy groups and the aniline (B41778) moiety act as electron donors, increasing the electron density of the phenyl rings. The styryl bridge acts as a conjugated π-linker that facilitates charge transfer across the molecule upon photoexcitation. This charge-transfer character is a key requirement for second-order NLO activity. Increasing the electron-donating strength of substituents on similar D-π-A molecules has been shown to reduce the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the absorption maximum. beilstein-journals.org

For NLO applications, the key figure of merit is the first hyperpolarizability (β). Novel two-dimensional octupoles synthesized with donor groups at the core and acceptors at the periphery have shown very large first hyperpolarizability values. nih.gov The structure of this compound fits the general design principles for third-order NLO materials, which are useful for applications in optical communication and high-speed information processing. researchgate.net The delocalization of electrons across the molecule, enhanced by the donor groups and the π-bridge, is a primary contributor to NLO properties. researchgate.net While specific NLO measurements for this compound are not detailed in the provided search results, the structure-property relationships established for analogous trimethoxy aniline and stilbene derivatives suggest its potential as an NLO-active chromophore. researchgate.netresearchgate.net

Advanced Materials Science Applications and Device Integration

Rational Design and Synthesis of Novel Material Architectures Incorporating (E)-4-(3,5-Dimethoxystyryl)aniline Moieties

The rational design of novel material architectures featuring this compound moieties is centered on leveraging its inherent electronic and optical properties. The core strategy involves integrating this stilbenoid unit into larger molecular or polymeric systems to create materials with enhanced functionalities. Key to this approach is the versatile reactivity of the aniline (B41778) and the potential for further functionalization of the aromatic rings.

Synthetic methodologies for stilbene (B7821643) derivatives are well-established and can be adapted for the synthesis of this compound and its derivatives. Common synthetic routes include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck reaction, and McMurry reaction. For instance, a plausible synthetic route to this compound could involve the Wittig reaction between 3,5-dimethoxybenzylphosphonium salt and 4-nitrobenzaldehyde, followed by the reduction of the nitro group to an amine. A similar approach has been utilized in the synthesis of related hydroxy stilbenes. nih.gov The Vilsmeier-Haack reaction is another powerful tool for the formylation of anilines, which can then undergo condensation reactions to form stilbene structures. nih.gov

A patent for the synthesis of the closely related (E)-3,4',5-trimethoxy stilbene highlights a process involving the reaction of p-methoxybenzyl chloride with trimethyl phosphite, followed by a reaction with 3,5-dimethoxybenzaldehyde (B42067) in the presence of sodium methoxide. google.com This methodology could be conceptually adapted by starting with a protected p-aminobenzyl precursor.

The incorporation of this compound into more complex architectures can be achieved by utilizing the reactive amino group. This allows for the formation of amides, imines, or for its integration into polymer backbones such as polyimides or polyamides. These modifications can be used to tune the material's solubility, thermal stability, and solid-state packing, which are all critical factors for device performance. For example, the synthesis of novel stilbene derivatives with heterocyclic moieties like pyridine, pyrrole, and thiophene (B33073) has been explored to create molecules with enhanced biological and material properties. researchgate.net

Table 1: Key Synthetic Reactions for Stilbene Derivatives

| Reaction Name | Description | Key Reagents | Typical Yields |

|---|---|---|---|

| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. | Phosphonium salt, strong base, aldehyde/ketone | 2-75% (E/Z mixture) nih.gov |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) esters, often favoring the E-alkene. | Phosphonate ester, base, aldehyde/ketone | High |

| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | Aryl halide, alkene, palladium catalyst, base | Good to excellent |

| Mizoroki-Heck Reaction | A variation of the Heck reaction often used for the synthesis of stilbenes. | 2-Iodobenzyl alcohol derivatives, styrenes | 40-89% nih.gov |

Fabrication and Performance Evaluation of Prototype Optoelectronic Devices

While specific prototype optoelectronic devices based solely on this compound are not extensively documented in publicly available literature, the properties of structurally similar compounds provide a strong indication of its potential. The design of such devices would capitalize on the compound's expected fluorescence and charge-transport characteristics.

For instance, in the context of Organic Light-Emitting Diodes (OLEDs), this compound could function as an emissive layer material or a host for an emissive dopant. Its blue-light emission, a common feature of many stilbenoid compounds, is of particular interest for display and lighting applications. The fabrication of such a device would typically involve the sequential deposition of organic layers and electrodes onto a substrate, often through vacuum thermal evaporation or solution-based techniques like spin-coating.

The performance evaluation of a hypothetical OLED incorporating this compound would involve measuring key parameters such as:

Luminance and Luminous Efficacy: The brightness of the emitted light and the efficiency of converting electrical power into light.

External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

Commission Internationale de l'Éclairage (CIE) Coordinates: To precisely define the color of the emitted light.

Current-Voltage-Luminance (J-V-L) Characteristics: To understand the electrical behavior and light output as a function of applied voltage.

The performance of a related compound, 4-methoxy-4'-dimethylamino-benzylidene aniline (MDMABA), has been investigated as a third-order nonlinear optical material. nih.gov This study revealed its potential for applications in optical switching and data storage, with its dielectric properties showing a dependence on frequency and temperature. nih.gov Such characterizations are crucial for understanding how a material will behave within an electronic device.

Table 2: Potential Optoelectronic Device Parameters for this compound Based Materials

| Parameter | Description | Relevance |

|---|---|---|

| Photoluminescence Quantum Yield (PLQY) | The efficiency of the emission process in the solid state. | A high PLQY is desirable for emissive layer materials in OLEDs. |

| Charge Carrier Mobility | The speed at which electrons and holes move through the material. | Balanced charge carrier mobilities are crucial for efficient recombination and high EQE in OLEDs. |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid becomes rubbery or viscous. | A high Tg is important for the morphological stability and longevity of the device. |

| Ionization Potential and Electron Affinity | The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). | These determine the energy barriers for charge injection from the electrodes. |

Investigation of Material Stability and Degradation Mechanisms in Applied Systems

The long-term stability of organic materials is a critical factor for the commercial viability of optoelectronic devices. For this compound, as with other organic semiconductors, degradation can occur through various chemical and physical pathways, particularly under operational stress (i.e., exposure to heat, light, and electrical current).

A comprehensive review of degradation mechanisms in organic light-emitting devices highlights several key pathways that would be relevant to materials like this compound. nih.gov These include:

Photochemical Degradation: The absorption of high-energy photons (either from an external source or from the device's own emission) can lead to bond cleavage and the formation of non-emissive species. The stilbene double bond can be susceptible to photo-isomerization (from the trans to the cis isomer), which can alter the material's optical properties and disrupt solid-state packing.

Electrochemical Degradation: The injection of charge carriers can lead to the formation of radical ions. These reactive species can then undergo further reactions, such as dimerization or reaction with residual water or oxygen, leading to the formation of chemical defects that act as charge traps or luminescence quenchers. The aniline moiety, while providing beneficial electronic properties, can also be a site for electrochemical oxidation.

Thermal Degradation: High operating temperatures can lead to the breakdown of the molecular structure and morphological changes in the thin films, such as crystallization, which can negatively impact device performance.

Investigating these degradation mechanisms would involve a combination of experimental techniques. For instance, monitoring the changes in the photoluminescence and electroluminescence spectra over time can provide insights into the formation of new chemical species. Techniques like mass spectrometry and chromatography can be used to identify the degradation products. Furthermore, studying the device performance under different environmental conditions (e.g., in an inert atmosphere versus in the presence of oxygen and water) can help to elucidate the role of extrinsic factors in the degradation process.

Concluding Remarks and Future Research Perspectives

Identification of Unexplored Synthetic Avenues

While general methods for synthesizing stilbenoids are well-established, dedicated and optimized synthetic routes for (E)-4-(3,5-Dimethoxystyryl)aniline are not extensively documented. Future research should prioritize the development of efficient, scalable, and sustainable synthetic strategies.

Exploration of Modern Coupling Reactions: Classic methods for stilbene (B7821643) synthesis can be expanded upon. Modern metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, offer a powerful tool for forming the central carbon-carbon double bond. nih.gov Investigating various palladium, copper, or rhodium catalyst systems could lead to higher yields and stereoselectivity for the desired (E)-isomer.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The reaction between 3,5-dimethoxybenzaldehyde (B42067) and a suitably functionalized 4-aminobenzylphosphonium salt (Wittig) or phosphonate (B1237965) ester (HWE) presents a direct and reliable route. Research into optimizing reaction conditions, such as base and solvent choice, could significantly improve the efficiency and purity of the final product.

Green Chemistry Approaches: Future synthetic designs should incorporate principles of green chemistry. This includes exploring enzymatic synthesis, catalysis in aqueous media, or using mechanochemistry to reduce solvent waste and energy consumption. The development of such protocols would not only be environmentally benign but also potentially more cost-effective for larger-scale production.

Analogue Synthesis for SAR Studies: A crucial avenue is the development of flexible synthetic routes that allow for the easy production of a library of analogues. By modifying the substitution patterns on either aromatic ring, researchers can systematically probe structure-activity relationships (SAR), which is vital for both biological and materials science applications. rsc.org

Directions for Deeper Mechanistic Investigations in Biological Systems

The biological activities of stilbenoids are vast, ranging from anti-inflammatory to neuroprotective effects. nih.govnih.gov For this compound, the focus should be on elucidating specific molecular mechanisms of action.

NLRP3 Inflammasome Inhibition: Structurally similar compounds have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.gov A high-priority research direction is to investigate whether this compound directly targets the NLRP3 protein, potentially interfering with its assembly and activation. nih.gov This could position the compound as a lead for developing novel treatments for conditions like inflammatory bowel disease (IBD). nih.govmdpi.com

Nrf2/ARE Pathway Activation: The Nrf2-antioxidant response element (Nrf2/ARE) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Many stilbenes exert their protective effects by activating this pathway. nih.gov Future studies should determine if this compound can modulate the Nrf2 pathway, potentially by interacting with its negative regulator, Keap1. This would provide a mechanistic basis for its potential antioxidant and cytoprotective activities.

Modulation of Sirtuins and Other Key Enzymes: Resveratrol (B1683913) is famously known for its ability to activate sirtuins, particularly SIRT1, a family of proteins involved in longevity and metabolic regulation. nih.gov It is critical to determine if this compound shares this ability. Furthermore, investigating its inhibitory potential against other key enzymes implicated in disease, such as cyclooxygenases (COX) in inflammation or various kinases in cancer, would broaden our understanding of its therapeutic potential. nih.gov

Prospects for Novel Materials Design and Advanced Characterization

The unique photophysical properties of the stilbene scaffold make it an attractive candidate for the development of advanced materials. nih.gov Research into the material properties of this compound could open up applications beyond biology.

Molecular Photoswitches and Smart Materials: Certain stilbene derivatives, known as "stiff-stilbenes," exhibit high quantum yields for photochemical isomerization and excellent thermal stability of their isomers. nih.gov This allows them to function as light-driven molecular switches. Future work should characterize the photoisomerization (E/Z) of this compound upon exposure to specific wavelengths of light. rsc.org This could enable its use in smart materials, data storage, or controlled-release systems.

Non-Linear Optical (NLO) Properties: Organic compounds with donor-acceptor structures, like the title compound (with an amino donor and methoxy (B1213986) groups), can exhibit significant non-linear optical responses. researchgate.net These properties are crucial for applications in photonics, such as optical frequency conversion. researchgate.netmdpi.com A detailed investigation of its first-order molecular hyperpolarizability would be a key first step in assessing its potential for NLO devices.

Fluorophores and Sensors: The inherent fluorescence of many stilbenes can be harnessed. nih.gov Characterizing the fluorescence spectrum, quantum yield, and sensitivity of this compound to its environment (e.g., polarity, pH, metal ions) could lead to its development as a novel fluorescent probe or sensor.

Opportunities in Advanced Computational Modeling and Predictive Studies

Computational chemistry provides powerful tools to predict properties and guide experimental work, saving time and resources.

Molecular Docking and Dynamics Simulations: To advance biological investigations, molecular docking studies can predict the binding affinity and interaction patterns of this compound with key biological targets like the NLRP3 inflammasome, Keap1, or SIRT1. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing deeper mechanistic insights. nih.gov

Quantum Chemical Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) are invaluable for predicting the electronic and photophysical properties of the molecule. mdpi.com These calculations can estimate absorption and emission spectra, assess the energy barriers for photoisomerization, and calculate NLO properties, guiding the design of new materials. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: By creating a virtual library of analogues and calculating various molecular descriptors, QSAR models can be built to predict biological activity or material performance. This can accelerate the identification of more potent or efficient derivatives. rsc.org Furthermore, in silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound, which is essential for its development as a potential therapeutic agent. nih.gov

Q & A

Q. What are the recommended synthetic routes for (E)-4-(3,5-dimethoxystyryl)aniline?

The compound is typically synthesized via the Wittig reaction , where a phosphonium salt (e.g., derived from 3,5-dimethoxybenzyl bromide) reacts with a carbonyl-containing precursor (e.g., 4-nitrobenzaldehyde) under basic conditions. Key steps include:

- Use of n-butyllithium to generate the ylide intermediate.

- Reaction with an aldehyde in tetrahydrofuran (THF) at controlled temperatures.

- Purification via automated flash chromatography with hexanes/ethyl acetate gradients .

Critical Note : Steric effects from the 3,5-dimethoxy groups may reduce isomerization side reactions, favoring the E-isomer .

Q. How can the structural integrity of this compound be verified post-synthesis?

Analytical methods include:

Q. What are the primary research applications of this compound?

- Anticancer Studies : Evaluated for cytotoxicity in CHO-K1 and HepG2 cell lines, showing dose-dependent effects .

- Photostability Testing : Methoxy substituents restrict cis-trans isomerization under UV light, making it a model for studying stilbene derivatives .

Advanced Research Questions

Q. How do electron-donating substituents influence the photostability and biological activity of this compound?

The 3,5-dimethoxy groups:

Q. What experimental challenges arise when evaluating the cytotoxicity of this compound?

Key challenges include:

- Cell Line Variability : CHO-K1 cells show higher sensitivity (IC₅₀ = 2.5 μM) than HepG2 (IC₅₀ = 4.8 μM) due to metabolic differences .

- Assay Selection : XTT assays may underestimate toxicity compared to clonogenic survival assays, as metabolic activity ≠ cell death .

Recommendation : Use complementary assays (e.g., Annexin V/PI staining) to confirm apoptosis .

Q. How can contradictory genotoxicity data be resolved across studies?

Discrepancies may arise from:

- Concentration Thresholds : Micronucleus frequency peaks at 10 μM in CHO-K1 (5.2/100 cells) but requires higher doses in HepG2 .

- Metabolic Activation : HepG2 (liver-derived) may detoxify the compound via cytochrome P450, reducing genotoxicity .

Methodological Fix : Include metabolic inhibitors (e.g., 1-aminobenzotriazole) to standardize conditions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.